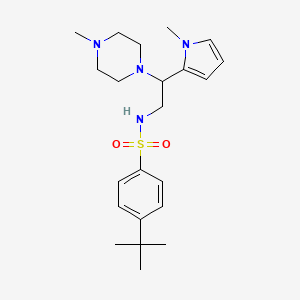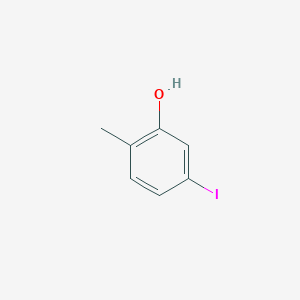
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chloro group, a methoxy group, a pyridazin group, and a piperazin group . These groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridazin and pyridin groups) would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the piperazin group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its molecular structure. For example, the presence of polar groups like the methoxy group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents . This compound can serve as a boron reagent in SM coupling reactions.
Myeloperoxidase Inhibition
The compound has been investigated as a myeloperoxidase inhibitor. Myeloperoxidase plays a role in immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis . Inhibition of this enzyme could have therapeutic implications.
Catalyst for Greener Amine Synthesis
It acts as a catalyst for greener amine synthesis via transfer hydrogenation of imines. This method provides an alternative to traditional reductive amination processes .
Anti-Markovnikov Hydroamination of Terminal Olefins
The compound can catalyze the formal anti-Markovnikov hydroamination of terminal olefins, leading to the formation of valuable products .
Follow-On Compound Design
Efforts to identify a follow-on compound to razaxaban led to the modification of the carboxamido linker. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent fXa binding activity .
Novel Pyrazoloquinoline Derivatives
The compound has been used in the synthesis of novel pyrazoloquinoline derivatives. These derivatives exhibit interesting pharmacological properties and may find applications in drug discovery .
Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential uses. Proper handling and disposal procedures would need to be followed to ensure safety.
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-30-18-5-4-15(22)13-17(18)21(29)28-11-9-27(10-12-28)20-7-6-19(25-26-20)24-16-3-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCXAADACLLBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

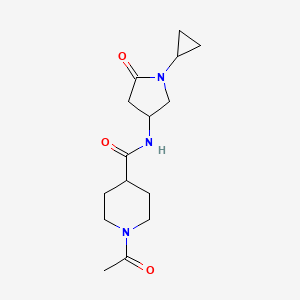
![3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2524062.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)
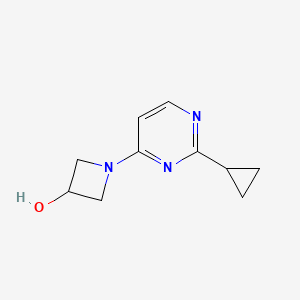
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate](/img/structure/B2524074.png)
![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)
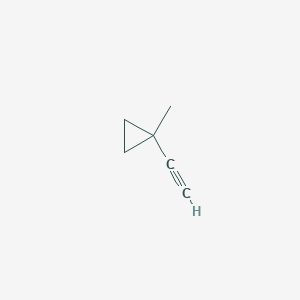
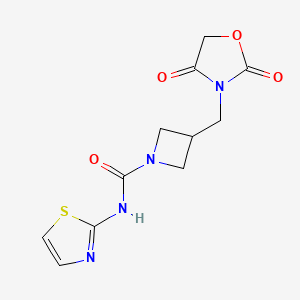
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
![5-Chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2524081.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)
